molecular formula C13H14N2O2 B2458506 4-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid CAS No. 1266374-21-3

4-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid

Cat. No. B2458506
CAS RN: 1266374-21-3
M. Wt: 230.267
InChI Key: ZBADHEIPBRJUFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid” is a chemical compound with the molecular formula C12H12N2O2 . It is also known as "4-(3,5-DiMethyl-1H-pyrazol-4-yl)-benzoic acid" . This compound is used for scientific research and is not intended for other uses .


Molecular Structure Analysis

The molecular structure of “4-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid” consists of a benzene ring attached to a pyrazole ring via a carboxylic acid group . The pyrazole ring is substituted with three methyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid” include a melting point of 126 °C, a predicted boiling point of 420.8±45.0 °C, and a predicted density of 1.262±0.06 g/cm3 . Its acidity coefficient (pKa) is predicted to be 4.11±0.10 .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as “4-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .

Molecular Docking Studies

Molecular docking studies have been conducted on these compounds to justify their antileishmanial activity . For instance, compound 13, which is a derivative of “4-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid”, has shown a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy .

Biological Activities on Rainbow Trout Alevins

A newly synthesized pyrazoline derivative of “4-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid” has been studied for its biological activities on rainbow trout alevins, Oncorhynchus mykiss . Pyrazoles are known for their confirmed biological as well as pharmacological activities .

Antioxidant Activities

Pyrazoline derivatives of “4-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid” have been studied for their antioxidant activities . These compounds have been linked to the reduction of reactive oxygen species (ROS), which are associated with cellular damage .

Acetylcholinesterase Inhibition

Acetylcholinesterase (AchE) is a principal enzyme which hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It has been reported that reduced activity of AchE affects normal nerve pulses’ transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms . Pyrazoline derivatives of “4-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid” have been studied for their effects on AchE .

Potential Binding to Lanosterol 14α-demethylase (CYP51)

Lanosterol 14α-demethylase (CYP51) is a molecular target for clinically used azole-antifungals . Pyrazoline derivatives of “4-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid” have been studied for their potential ability to bind to CYP51 .

properties

IUPAC Name

4-(3,4,5-trimethylpyrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-8-9(2)14-15(10(8)3)12-6-4-11(5-7-12)13(16)17/h4-7H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBADHEIPBRJUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=CC=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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